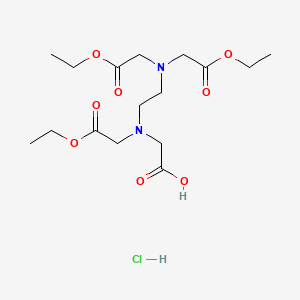

EDTA-TRIETHYL ESTER

Description

Historical Context and Evolution of Aminopolycarboxylic Acid Derivatization Strategies

The study of aminopolycarboxylic acids (APCAs) is rooted in the foundational work on amino acids and protein composition. Early experiments, such as the acid hydrolysis of proteins by Braconnot in 1820, paved the way for understanding the building blocks of complex biological molecules. fbise.edu.pk Over the subsequent century, methods for protein hydrolysis were refined, with 6 M HCl becoming a standard reagent. fbise.edu.pk The development of automated instruments for separating and quantifying amino acids by Moore and Stein, which earned them a Nobel Prize in 1972, marked a significant milestone in analytical biochemistry. fbise.edu.pk

Ethylenediaminetetraacetic acid (EDTA), first synthesized in 1935, emerged as a paramount chelating agent, capable of forming stable, water-soluble complexes with a wide array of metal ions. Its utility spans industrial applications, such as preventing metal ion impurities from altering colors in textiles and inhibiting metal-catalyzed reactions in paper bleaching, to laboratory uses in analytical chemistry and as an anticoagulant in blood analysis. wikipedia.org

The inherent properties of APCAs like EDTA—notably their high polarity and low volatility—posed challenges for certain analytical techniques, particularly gas chromatography (GC). nih.gov This necessitated the development of derivatization strategies to modify their chemical structure. nih.gov Esterification, the conversion of carboxylic acid groups into esters, became a key strategy. By reacting APCAs with an alcohol in an acidic medium, researchers could produce more volatile derivatives suitable for GC analysis. nih.govresearchgate.net Early methods, however, were often plagued by the formation of impurities. researchgate.net

A significant advancement in derivatization was the use of EDTA dianhydride as a versatile intermediate. researchgate.netgoogle.com This compound readily reacts with alcohols and amines, providing a straightforward synthetic route to a wide range of ester and amide derivatives. researchgate.net This approach not only facilitated the synthesis of simple esters for analytical purposes but also opened the door to creating more complex molecules where EDTA acts as a linker or core, attaching to long alkyl chains, polymers, or other functional moieties. researchgate.net Modern derivatization techniques, such as using boron trifluoride-methanol, have further refined this process, enabling high-throughput analysis and significantly enhancing chromatographic performance and detection sensitivity for trace amounts of EDTA in complex biological samples. acs.org

Academic Significance of Esterification of Chelating Agents

The esterification of chelating agents like EDTA is of profound academic significance as it systematically modifies their physicochemical properties, thereby expanding their applications into new scientific domains. researchgate.net The primary alteration achieved through esterification is an increase in lipophilicity. smolecule.com While EDTA itself is highly water-soluble and generally impermeable to cell membranes, its ester derivatives exhibit enhanced solubility in organic solvents and lipids. smolecule.comaatbio.com This transformation is crucial for biological and biomedical research.

A key application stemming from this altered lipophilicity is the ability to deliver chelating agents into living cells. Cell-permeant derivatives, such as EDTA, AM ester, can passively cross the cell membrane. aatbio.comaatbio.com Once inside the cell, cytosolic esterases cleave the ester groups, liberating the active tetra-carboxylate form of EDTA. aatbio.comaatbio.com This allows researchers to sequester intracellular metal ions, providing a powerful tool to investigate the roles of ions like Ca2+ in cellular processes, to chelate heavy metal contaminants within the cell, or to inhibit intracellular metalloenzymes that depend on divalent cations for their activity. aatbio.comaatbio.com

Furthermore, esterification is a foundational technique for creating novel materials with tailored properties. By reacting EDTA dianhydride with various alcohols, researchers can synthesize a diverse range of derivatives. researchgate.net For instance, linking EDTA to long alkyl chains produces oil-soluble chelating agents. researchgate.netgoogle.com This strategy has been used to create derivatives that act as surfactants, adsorbing at oil-water interfaces to enhance the selectivity of metal extraction in liquid-liquid systems. researchgate.net In materials science, EDTA esters are used as building blocks for more complex architectures. They can serve as the core for dendrimers or be incorporated into polymers. tandfonline.comacs.org For example, poly(anhydride-esters) have been synthesized using an EDTA backbone with antimicrobial phenolic compounds attached via ester linkages, creating biodegradable polymers with both antioxidant and antibacterial properties. acs.org

In analytical chemistry, the derivatization of EDTA to its ester form significantly improves analytical performance in chromatography. acs.org The esterification process enhances retention and improves peak shape in reversed-phase HPLC, while also increasing sensitivity in mass spectrometry detection. acs.org

Table 1: Properties and Research Applications of Selected EDTA Esters

| EDTA Derivative | Key Property Conferred by Esterification | Research Application Area | Specific Use/Finding | Citation(s) |

| EDTA, AM ester | Cell permeability | Cellular Biology | Intracellular sequestration of metal ions (e.g., Ca2+) to study cellular signaling and inhibit metalloenzymes. | aatbio.comaatbio.com |

| EDTA-dialkyl esters | Oil solubility | Industrial Chemistry / Food Science | Used as metal deactivators in anhydrous fats and oils to prevent oxidative deterioration. | google.com |

| EDTA-triethyl ester | Increased lipophilicity, precursor for conjugates | Synthetic Chemistry / Pharmacology | Used in the preparation of EDTA conjugates, such as an arachidonic acid derivative with coronary vasodilator effects. | smolecule.comnih.govsigmaaldrich.com |

| EDTA-methyl ester | Improved chromatographic performance, enhanced MS signal | Analytical Chemistry | Enables high-throughput, sensitive quantification of trace EDTA in biologics and vaccines via UHPLC-MS/MS. | acs.org |

| EDTA-antimicrobial esters (e.g., thymol, carvacrol) | Polymer functionality | Materials Science / Biomedicine | Synthesis of biodegradable poly(anhydride-esters) with inherent antioxidant and antimicrobial activities. | acs.org |

Conceptual Framework: Bridging Macro- and Molecular-Level Research through EDTA Esters

EDTA esters serve as a powerful conceptual and practical bridge connecting molecular-level design with macroscopic biological and material outcomes. The strategic esterification of the parent EDTA molecule initiates a cascade of effects that translate from the nanoscale of molecular interactions to the micro and macro levels of cellular function and material performance.

At the most fundamental level, the esterification of EDTA's carboxyl groups is a molecular-level intervention that transforms its ability to interact with its environment. This chemical modification turns the hydrophilic, membrane-impermeable EDTA molecule into a lipophilic entity capable of traversing cellular membranes. aatbio.comaatbio.com This transition is the critical link to the world of intracellular biology. Once inside the cell—a microscopic environment—the esters are cleaved by cellular machinery, releasing the active chelator. aatbio.com This allows for precise molecular-level actions, such as binding to specific metal ions. The consequences of this intracellular chelation are then observable at a macroscopic level. For example, by sequestering cytosolic calcium, researchers can study its impact on large-scale physiological processes like muscle contraction or neurotransmission. aatbio.com Similarly, the ability to inhibit intracellular metalloproteases can inform the development of broad therapeutic strategies. aatbio.com

This framework extends into supramolecular chemistry and materials science. The synthesis of an EDTA ester is the first step in building larger, more complex molecules where EDTA acts as a functional core or a linker. researchgate.net For example, the creation of an arachidonic acid-EDTA triethyl ester conjugate results in a new chemical entity with specific pharmacological properties, such as coronary vasodilation, a macro-level physiological response. nih.gov In another instance, polymerizing EDTA esters with antimicrobial phenols creates a new material. acs.org The molecular design—the specific ester linkages and the choice of phenol—dictates the macroscopic properties of the resulting polymer, such as its biodegradability and its effectiveness as an antimicrobial surface. acs.org

The development of advanced diagnostic tools also exemplifies this bridge. Fe(III)-EDTA ester derivatives have been investigated for their potential as MRI contrast agents. rsc.org Here, the molecular structure of the ester derivative influences the electronic properties and water exchange dynamics around the iron center. rsc.org These molecular- and nano-level properties directly determine the relaxivity of the complex, which in turn governs its effectiveness as a contrast agent in a macroscopic medical imaging application. rsc.org Thus, the journey from a simple esterification reaction to a functional polymer or a diagnostic agent illustrates the power of EDTA ester chemistry to translate molecular-level modifications into tangible, large-scale applications.

Properties

IUPAC Name |

2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O8.ClH/c1-4-24-14(21)10-17(9-13(19)20)7-8-18(11-15(22)25-5-2)12-16(23)26-6-3;/h4-12H2,1-3H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHJXEBZSBYHLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745629 | |

| Record name | [{2-[Bis(2-ethoxy-2-oxoethyl)amino]ethyl}(2-ethoxy-2-oxoethyl)amino]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90359-20-9 | |

| Record name | [{2-[Bis(2-ethoxy-2-oxoethyl)amino]ethyl}(2-ethoxy-2-oxoethyl)amino]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediaminetetraacetic acidtriethyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Regioselective Derivatization of Edta Triethyl Ester

Esterification Pathways for Polyaminocarboxylic Acids

Polyaminocarboxylic acids like EDTA can be esterified through several methods, primarily direct esterification and transesterification. smolecule.com These processes enhance the lipophilicity of the parent acid, improving its solubility in organic solvents. smolecule.com

Direct Esterification Techniques and Reaction Optimization

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. byjus.com For polyaminocarboxylic acids such as EDTA, this typically means reacting it with an alcohol like ethanol (B145695), often with a strong acid catalyst such as concentrated sulfuric acid or dry hydrogen chloride gas, to produce the corresponding ester. smolecule.comchemguide.co.uk The reaction is an equilibrium process, and to achieve high yields, the equilibrium needs to be shifted towards the products. chemguide.co.uklibretexts.org This can be accomplished by using an excess of the alcohol or by removing water as it is formed. chemguide.co.uklibretexts.org

The general mechanism for acid-catalyzed esterification, known as Fischer esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. byjus.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. byjus.commasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. byjus.commasterorganicchemistry.com

Optimization of direct esterification involves several factors:

Catalyst: Strong acid catalysts are generally used. chemguide.co.uk For instance, studies on the esterification of acetic acid have shown that certain ion exchange resins can be effective catalysts. researchgate.net

Reaction Temperature: Heating the reaction mixture is typically required to increase the reaction rate. chemguide.co.uk

Reactant Concentration: Using an excess of the alcohol can drive the reaction to completion. libretexts.org

Removal of Water: Distilling off the ester as it forms can prevent the reverse reaction, especially for smaller, more volatile esters. chemguide.co.uk

A recent development for the synthesis of esters from tert-butyl esters utilizes tin(II) chloride as a catalyst with α,α-dichlorodiphenylmethane as a chlorinating agent to generate acid chloride intermediates in situ under mild conditions. organic-chemistry.org

For the analysis of trace amounts of EDTA, a derivatization method using boron trifluoride-methanol has been developed to form the methyl ester of EDTA, which significantly improves chromatographic performance and detection sensitivity. nih.govfigshare.com

Transesterification Approaches and Mechanistic Considerations

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. wikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by either acids or bases. wikipedia.orgbyjus.com

The mechanism of transesterification involves a nucleophilic attack on the carbonyl carbon of the starting ester. wikipedia.org

Acid-Catalyzed Mechanism: A strong acid protonates the carbonyl group, making it more electrophilic and susceptible to attack by an alcohol. wikipedia.orgbyjus.com The mechanism proceeds through a series of protonation, addition, deprotonation, protonation, elimination, and deprotonation steps (PADPED). masterorganicchemistry.com

Base-Catalyzed Mechanism: A base deprotonates the alcohol, forming a more nucleophilic alkoxide ion, which then attacks the ester's carbonyl carbon. wikipedia.orgbyjus.com This leads to a tetrahedral intermediate, which then eliminates the original alkoxy group to form the new ester. wikipedia.org

Transesterification is an equilibrium reaction. wikipedia.org To drive the reaction towards the desired product, it is common to use a large excess of the new alcohol or to remove the alcohol that is displaced. wikipedia.orgbyjus.com This strategy is particularly useful for synthesizing esters with larger alkoxy groups from methyl or ethyl esters. wikipedia.orgbyjus.com

Targeted Synthesis of EDTA-Triethyl Ester and Analogues

The synthesis of this compound and its analogues often requires precise control over the reaction to achieve the desired degree of esterification and regioselectivity.

Regioselective Esterification Strategies

Achieving regioselective esterification in a polyfunctional molecule like EDTA is a significant challenge. One approach to synthesize mono-amide derivatives of EDTA involves an amine alkylation strategy. scispace.com This method utilizes a triester of EDTA as a key intermediate, which is then alkylated to produce the desired mono-amide. scispace.com Another strategy involves the partial hydrolysis of a fully esterified EDTA, such as the tetraethyl ester, to yield a triester monoacid. thieme-connect.com This selective monohydrolysis can be achieved with high yields using enzymes like pig liver esterase. thieme-connect.com

Novel Precursors and Intermediate Functionalization

The synthesis of complex EDTA derivatives often involves the use of specialized precursors. For example, EDTA dianhydride is a key precursor used in the synthesis of various functionalized polymers and diacids. researchgate.netsid.iracs.org It can be reacted with amines or alcohols to introduce the EDTA moiety. researchgate.netacs.org For instance, reacting EDTA dianhydride with phenolic antimicrobials yields diacids that can be further polymerized. acs.org Similarly, functionalized polyacrylonitriles can be reacted with EDTA dianhydride to create polymers with chelating properties. sid.irresearchgate.net

Another approach involves the use of protected intermediates. For example, the synthesis of a perylene-EDTA conjugate for DNA cleavage was achieved by coupling triethylester EDTA to a perylene (B46583) diimide derivative. acs.org The use of the triethyl ester of EDTA allows for subsequent cleavage of the ester groups under controlled conditions. acs.org

Post-Synthetic Chemical Modifications and Functionalization of this compound

This compound serves as a versatile platform for further chemical modifications. The ester groups can undergo nucleophilic substitution, allowing for the introduction of a wide range of functional groups. smolecule.com This property is crucial for tethering EDTA to other molecules, such as DNA, to create sequence-specific cleaving agents. glenresearch.comglenresearch.com For instance, an EDTA-C2-dT phosphoramidite (B1245037) containing the triethyl ester of EDTA has been developed for this purpose. glenresearch.comglenresearch.com

Post-synthetic modification is a key strategy for functionalizing materials like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). researchgate.netmdpi.com For example, an amine-functionalized COF was modified by reacting it with EDTA dianhydride to enhance its metal ion adsorption capabilities. mdpi.com Similarly, a chromium-based MOF (Cr-EDTA-MOF) was synthesized hydrothermally using EDTA as the organic ligand, demonstrating its utility as a catalyst for biodiesel production. acs.orgnih.gov These modifications can sometimes be challenging, as extensive changes may alter the material's structure and properties. researchgate.net

The table below summarizes some key reactions and conditions for the synthesis and modification of EDTA esters.

| Reaction Type | Reactants | Catalyst/Reagents | Key Conditions | Product | Reference(s) |

| Direct Esterification | EDTA, Ethanol | Concentrated H₂SO₄ | Heating | EDTA-tetraethyl ester | smolecule.com, chemguide.co.uk |

| Monohydrolysis | EDTA-tetraethyl ester | Pig Liver Esterase | pH 8.0, 27°C | This compound monoacid | thieme-connect.com |

| Amine Alkylation | EDTA-triester, Chloroacetyl chloride derivative | - | - | EDTA mono-amide | scispace.com |

| Diacid Synthesis | EDTA dianhydride, Phenolic antimicrobial | Triethylamine (B128534) | Room Temperature, THF | Antimicrobial-containing diacid | acs.org |

| Polymer Functionalization | Amine-functionalized polyacrylonitrile, EDTA dianhydride | - | 70-80°C, 24 h | EDTA-functionalized polyacrylonitrile | sid.ir, researchgate.net |

| DNA Conjugation | EDTA-C2-dT phosphoramidite | - | 6 minute coupling | EDTA-modified oligonucleotide | glenresearch.com |

| MOF Synthesis | Cr(NO₃)₃·9H₂O, EDTA | - | Hydrothermal, 160°C, 24 h | Cr-EDTA-MOF | acs.org, nih.gov |

Mechanistic Investigations of Chemical Reactivity and Transformation of Edta Triethyl Ester

Hydrolytic Stability and Reaction Kinetics

The hydrolytic stability of EDTA-triethyl ester is a critical parameter influencing its behavior in aqueous environments. Hydrolysis involves the cleavage of the ester linkages to yield the parent carboxylic acid (EDTA) and ethanol (B145695). This transformation can be catalyzed by either acids or bases, with the reaction kinetics and mechanisms varying significantly depending on the pH of the solution. libretexts.org

The acid-catalyzed hydrolysis of esters like this compound is essentially the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The reaction is an equilibrium process, typically requiring heat and a large excess of water to proceed towards the products. libretexts.orgchemistrysteps.com The generally accepted mechanism for this transformation is the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism, which involves several key steps: dalalinstitute.com

Protonation of the Carbonyl Oxygen: A hydronium ion protonates the carbonyl oxygen of the ester group. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemistrysteps.comdalalinstitute.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. chemistrysteps.comdalalinstitute.com

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the ethoxy groups, converting it into a good leaving group (ethanol). dalalinstitute.com

Elimination of Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol. dalalinstitute.com

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product. dalalinstitute.com

This entire sequence is repeated for each of the three ester groups on the this compound molecule.

Base-promoted hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.orgchemistrysteps.com Unlike acid catalysis, the base (e.g., hydroxide (B78521) ion) is a reactant, not a catalyst. libretexts.org The mechanism is classified as BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) and proceeds as follows: youtube.com

Nucleophilic Attack by Hydroxide: The strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. youtube.com

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com

Elimination of the Alkoxide Leaving Group: The intermediate collapses, and the C-O double bond is reformed, leading to the expulsion of an ethoxide ion (EtO⁻) as the leaving group. dalalinstitute.com

Irreversible Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, rapid acid-base reaction forms an alcohol (ethanol) and a carboxylate salt. chemistrysteps.com This step is essentially irreversible and drives the entire hydrolysis reaction to completion. chemistrysteps.com

The synthesis of certain complex molecules, such as perylene-EDTA, utilizes this mechanism to cleave the triethyl ester groups using a base like sodium hydroxide (NaOH). acs.org

While specific kinetic data for the hydrolysis of this compound is not extensively documented in the literature, the rate of reaction is governed by well-established principles of ester hydrolysis. The pseudo-first-order rate constant is influenced by several factors. researchgate.net

Key Factors Influencing Hydrolysis Rates:

| Factor | Effect on Hydrolysis Rate | Rationale |

| pH | Rate is slowest near neutral pH and increases at acidic or basic pH. | Both H⁺ and OH⁻ ions catalyze the reaction. Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis. libretexts.orgscience.gov |

| Temperature | Rate increases with increasing temperature. | Follows the Arrhenius equation, where higher temperatures provide the necessary activation energy for the reaction to occur more rapidly. nih.govias.ac.in |

| Steric Hindrance | Increased steric bulk near the ester group decreases the reaction rate. | Bulky groups can hinder the approach of the nucleophile (water or hydroxide) to the carbonyl carbon, slowing down the formation of the tetrahedral intermediate. ias.ac.inviu.ca |

| Solvent Polarity | Changes in solvent composition can affect reaction rates. | The dielectric constant of the medium can influence the stability of charged intermediates and transition states. ias.ac.in |

Studies on the degradation of the parent EDTA molecule in aqueous ammonia (B1221849) at 175°C show a first-order disappearance, with a rate constant significantly influenced by the presence of ammonia. researchgate.net

Kinetic Data for EDTA Degradation at 175°C researchgate.net

| Conditions | Rate Constant (kobs, s⁻¹) |

| In dilute aqueous ammonia (pH 9.3) | 8.6 x 10⁻⁵ |

| In absence of ammonia (NaOH, pH 9.4) | 4.2 x 10⁻⁵ |

Note: This data is for the degradation of the EDTA backbone, not the hydrolysis of its esters, but illustrates the type of kinetic analysis applied to this class of compounds. The activation enthalpy (ΔH⁰) for the degradation of EDTA was found to be approximately 35 kcal/mol. researchgate.net

Transesterification Mechanisms and Catalytic Pathways

Transesterification is a reaction where the alkoxy group (-OR') of an ester is exchanged with the alkoxy group of another alcohol (R''-OH). wikiwaste.org.uk For this compound, this would involve reacting it with a different alcohol in the presence of a catalyst to form a new EDTA ester and ethanol.

The reaction is an equilibrium process and can be catalyzed by either acids or bases. wikiwaste.org.uk

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol molecule. After a proton transfer, the original alcohol (ethanol) is eliminated.

Base-Catalyzed Transesterification: A strong base generates an alkoxide from the new alcohol. This alkoxide then acts as a nucleophile, attacking the ester's carbonyl carbon. The subsequent elimination of the original ethoxide group yields the new ester.

This reaction is of significant industrial importance, for instance, in the production of biodiesel from vegetable oils. wikiwaste.org.ukmdpi.com Various catalysts can be employed, including homogeneous catalysts like NaOH and KOH, as well as heterogeneous and enzymatic catalysts. wikiwaste.org.uk The choice of alcohol and catalyst can selectively drive the formation of desired ester products. nih.gov

Other Relevant Reaction Mechanisms (e.g., ammonolysis)

Ammonolysis is the process of splitting a compound by reaction with ammonia. dalalinstitute.com When an ester like this compound reacts with ammonia, the ester groups are converted into primary amides, with ethanol as a byproduct. dalalinstitute.com The mechanism involves the nucleophilic attack of the ammonia molecule on the carbonyl carbon, followed by the elimination of the ethoxy group to form the amide. dalalinstitute.com

Furthermore, detailed studies on the parent EDTA molecule show that under more extreme conditions (e.g., high temperature), ammonia can also attack the ethylene (B1197577) bridge of the molecule. researchgate.net This leads to cleavage of the EDTA backbone itself, producing N-(2-aminoethyl)iminodiacetic acid (UEDDA) and iminodiacetic acid (IDA). researchgate.net The reaction proceeds via a proposed SN2 attack by the base (ammonia) on a carbon atom of the ethylene bridge. researchgate.net It is plausible that this compound could undergo both ammonolysis at the ester groups and, under forcing conditions, cleavage of the central molecular structure.

The rate of EDTA degradation is accelerated in the presence of amines. For instance, triethylamine (B128534) was found to catalyze the hydrolysis of EDTA, while methylamine (B109427) reacted similarly to ammonia, becoming incorporated into the final products. researchgate.net

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To investigate the complex reaction mechanisms of this compound, advanced spectroscopic techniques that allow for in situ monitoring are invaluable. These methods enable the real-time tracking of reactant consumption and product formation without disturbing the reaction system. spectroscopyonline.com

Infrared (IR) and Raman Spectroscopy: Mid-IR (often as Fourier Transform Infrared, FTIR) and Raman spectroscopy are powerful tools for monitoring reactions involving changes in functional groups. spectroscopyonline.com The hydrolysis of this compound could be followed by observing the decrease in the characteristic ester carbonyl (C=O) stretching vibration and the simultaneous appearance of the carboxylic acid carbonyl and broad O-H stretching bands. spectroscopyonline.com These techniques can be implemented using immersion probes for real-time analysis in a reactor. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is highly effective for reaction monitoring. core.ac.uk The hydrolysis of this compound could be tracked by monitoring the disappearance of the ethyl group signals (a quartet and a triplet) and the appearance of signals corresponding to free ethanol. The complex methylene (B1212753) proton signals of the EDTA backbone would also shift significantly upon conversion from the ester to the carboxylic acid. NMR was a key technique used to identify products from the hydrolysis and ammonolysis of EDTA. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful analytical technique for identifying reaction products. In the context of EDTA reactions, products were often esterified (e.g., with methanol) to make them volatile enough for GC analysis. researchgate.net The subsequent mass spectrometry provides definitive structural identification of the components, which was crucial in elucidating the degradation pathways of EDTA, including the formation of cyclic lactams from certain byproducts during the analytical workup. researchgate.net

Summary of Spectroscopic Probes for Reaction Monitoring

| Technique | Information Provided | Application Example |

| FTIR/Raman | Real-time changes in functional group concentrations (e.g., C=O, O-H). spectroscopyonline.com | Monitoring the conversion of ester to carboxylic acid during hydrolysis. |

| NMR | Detailed structural information and quantification of species in solution. core.ac.uk | Tracking signals of ethyl groups and methylene protons to follow reaction progress. researchgate.net |

| GC-MS | Separation and identification of volatile reaction products and intermediates. researchgate.net | Identifying cleavage products like UEDDA and IDA after derivatization. researchgate.net |

Coordination Chemistry and Metal Ion Interactions of Edta Triethyl Ester

Elucidation of Metal Ligand Binding Modes and Geometries

Influence of Esterification on Chelating Ability and Denticity

Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent, meaning it can bind to a central metal ion through six donor atoms: two nitrogen atoms and four oxygen atoms from its carboxylate groups. vedantu.comdoubtnut.combrainly.in This structure allows it to form highly stable, water-soluble complexes by wrapping around a metal ion. brainly.inresearchgate.net The process of esterification, which converts the carboxylic acid groups (-COOH) into ester groups (-COOR), fundamentally alters the chelating properties of the molecule.

In EDTA-triethyl ester, three of the four carboxylic acid functionalities are converted to ethyl esters. This modification blocks these groups from participating in coordination as anionic donors, which are crucial for strong chelation. The conversion of a carboxylate to an ester or a similar amide group is known to compromise metal ion binding because a primary donor site is lost. researchgate.netosti.gov Consequently, the denticity of this compound is significantly reduced compared to its parent compound, EDTA. It is expected to act primarily as a tridentate ligand, utilizing its two nitrogen atoms and the single remaining carboxylate group as the main coordination sites. While the carbonyl oxygens of the ester groups could potentially act as weak donor atoms, the primary chelating ability is drastically diminished. researchgate.netscience.gov

| Feature | EDTA (fully deprotonated) | This compound |

| Potential Donor Atoms | 2 Nitrogen, 4 Carboxylate Oxygen | 2 Nitrogen, 1 Carboxylate Oxygen, 3 Ester Carbonyl Oxygen |

| Primary Donor Sites | 6 (2N, 4O⁻) | 3 (2N, 1O⁻) |

| Maximum Denticity | 6 (Hexadentate) vedantu.comdoubtnut.com | 3 (Tridentate), potentially higher if ester groups coordinate |

| Nature of Ligand | Strong, flexible chelator chemrxiv.org | Weaker, less flexible chelator |

This change in denticity and the loss of three strong anionic binding sites mean that this compound is a considerably weaker chelating agent than EDTA.

Thermodynamic Stability and Kinetic Lability of Metal Complexes

The stability of a metal complex in solution is described by two distinct concepts: thermodynamic stability and kinetic stability. Thermodynamic stability refers to the extent to which a complex will form at equilibrium, often quantified by the stability constant (K). Kinetic stability, described by the terms lability and inertness, refers to the rate at which the ligands of a complex are exchanged with other ligands. researchgate.netlibretexts.orglibretexts.org

Thermodynamic Stability: Metal complexes of EDTA are known for their exceptionally high thermodynamic stability. wikipedia.orgpurdue.edu This stability is largely due to the chelate effect, where the hexadentate ligand wraps around the metal ion, leading to a significant favorable entropy change. researchgate.net With this compound, the conversion of three carboxylate groups into esters leads to a drastic reduction in chelating ability and a diminished chelate effect. Studies on similar EDTA derivatives where carboxylate groups are replaced by amide groups show that the stability of the resulting metal complexes is significantly lower—by several orders of magnitude—than that of the corresponding [Gd(EDTA)]⁻ complex. researchgate.netosti.gov It is therefore established that complexes formed with this compound are thermodynamically much less stable than those formed with EDTA.

Kinetic Lability: Kinetically labile complexes undergo rapid ligand substitution, whereas inert complexes exchange ligands slowly. libretexts.orglibretexts.org Factors that influence lability include the charge and size of the metal ion and the d-electron configuration. libretexts.orglibretexts.org While there is no direct correlation, complexes with weaker metal-ligand bonds (i.e., lower thermodynamic stability) are often more labile. Given that this compound forms significantly weaker bonds with metal ions compared to EDTA, its complexes are expected to be kinetically labile, exchanging ligands at a much faster rate than the robust and often inert EDTA complexes. For instance, studies on related Mn²⁺ complexes show that dissociation rates are highly sensitive to the ligand's structure. rsc.org

Mechanistic Studies of Metal Ion Sequestration and Exchange Dynamics

EDTA is widely used as a sequestering agent to bind metal ions in solution, effectively deactivating them and preventing them from participating in other reactions. wikipedia.orgrsc.org This ability stems from the formation of highly stable, water-soluble complexes. nih.gov this compound, due to the esterification of three of its four carboxylate arms, is a far less effective sequestering agent. Its reduced denticity and the resulting lower thermodynamic stability of its complexes prevent it from "trapping" metal ions with the same efficacy as EDTA.

The metal ion exchange dynamics for this compound complexes are consequently rapid. In systems with standard EDTA complexes, a metal ion can be displaced by another free metal ion that forms a more stable EDTA complex. researchgate.net For the comparatively weak complexes of this compound, the barrier for such exchange is much lower. A metal ion bound by this compound would be readily displaced by competing metal ions or, more significantly, by stronger chelating agents like un-esterified EDTA. The mechanism for this exchange is likely dissociative, where one of the weakly bound arms of the ligand detaches first, creating an open coordination site for attack by a competing ligand or solvent molecule, leading to rapid dissociation of the entire complex.

Complex Formation with Transition Metals and Lanthanides in Model Systems

EDTA is known to form stable 1:1 complexes with a wide array of transition metals chemrxiv.orgrsc.orgnih.gov and lanthanides. nih.govrsc.orgucj.org.ua The stability of these complexes has been extensively documented. nii.ac.jpacs.orgacs.org this compound, while a much weaker ligand, is also capable of forming complexes with these metal ions and is sometimes used as a precursor in the synthesis of more complex molecules. researchgate.netscispace.comacs.org

Model systems involving esterified aminopolycarboxylate ligands demonstrate that complexation does occur, but the resulting species are significantly less stable. For example, this compound has been incorporated into larger molecular structures to be coupled with other molecules, with the ester groups later hydrolyzed to restore full chelating ability. acs.org Studies on lanthanide complexes with related esterified ligands show that while complexation happens, the affinity is greatly reduced. researchgate.net Specifically for an this compound derivative attached to a nucleoside, it was noted that while the construct is stable enough for certain applications, the binding constants for lanthanides had not been determined but were expected to be low. researchgate.net

The stability of complexes with this compound is expected to be several orders of magnitude lower than that of their EDTA counterparts.

| Metal Ion | log K with EDTA | Expected log K with this compound |

|---|---|---|

| Ca²⁺ | 10.7 | Much Lower |

| Mn²⁺ | 14.0 | Much Lower |

| Fe²⁺ | 14.3 | Much Lower |

| Co²⁺ | 16.3 | Much Lower |

| Ni²⁺ | 18.6 | Much Lower |

| Cu²⁺ | 18.8 | Much Lower |

| Zn²⁺ | 16.5 | Much Lower |

| Fe³⁺ | 25.1 wikipedia.org | Much Lower |

| La³⁺ | 15.5 | Much Lower |

| Gd³⁺ | 17.4 | Much Lower |

| Lu³⁺ | 19.8 | Much Lower |

Source for EDTA data: Martell & Smith, Critical Stability Constants.

Role of Ester Moieties in Modulating the Coordination Sphere and Reactivity

The three ethyl ester moieties in this compound play a critical role in modulating the ligand's interaction with metal ions and the properties of the resulting complexes. Their influence extends beyond simply reducing the binding strength.

The primary roles of the ester groups are:

Blocking of Primary Coordination Sites: The most significant role is the conversion of three strong anionic carboxylate donor groups into neutral, much weaker ester groups. This fundamentally reduces the ligand's denticity and its ability to form a stable, cage-like structure around a metal ion. researchgate.net

Reduction of Anionic Charge: The parent EDTA⁴⁻ ligand has a high negative charge, which contributes to strong electrostatic attraction with positive metal cations. This compound has only one carboxylate, resulting in a ligand with a single negative charge (at neutral pH). This reduction in charge diminishes the electrostatic component of the metal-ligand interaction.

Increased Lipophilicity: The ethyl groups increase the organic character of the ligand, making it and its metal complexes more lipophilic (fat-soluble) compared to the highly water-soluble EDTA complexes. This property has been utilized in applications requiring solubility in fats and oils or for permeating cell membranes, after which the esters can be cleaved by cellular enzymes to release the active EDTA inside the cell. aatbio.comaatbio.comgoogle.com

Enhanced Reactivity: By creating thermodynamically less stable and kinetically more labile complexes, the ester moieties render the coordinated metal ion more reactive. The metal is more susceptible to displacement, hydrolysis, or interaction with other substrates, in stark contrast to the effective shielding provided by the parent EDTA ligand. rsc.org

Advanced Applications in Materials Science Research Involving Edta Triethyl Ester

Integration into Functional Polymer Architectures

The incorporation of EDTA-like structures into polymers allows for the development of materials with a high capacity for binding metal ions, leading to applications in separation, sensing, and biomedicine.

While not a conventional monomer for forming a polymer backbone, EDTA and its ester derivatives serve as powerful functionalizing and cross-linking agents. The carboxyl groups of EDTA can form amide or ester linkages with reactive groups on polymer chains, such as amines or hydroxyls. For instance, research has shown that EDTA can be used as a cross-linking agent for natural polymers like chitosan (B1678972) and silk. scispace.comresearchgate.net In one study, the carboxyl groups of EDTA were reacted with the amine groups of chitosan to form a cross-linked chitosan-carboxymethyl cellulose (B213188) film for copper ion adsorption. scispace.com Similarly, disodium (B8443419) salt of EDTA has been used to create ester linkages and cross-links with tyrosine and serine amino acids in silk fibers, improving properties like wrinkle recovery. researchgate.net

In these processes, EDTA-triethyl ester can be considered a precursor, where its ester groups facilitate solubility in organic solvents during synthesis before being hydrolyzed or reacted to form the final cross-links. The ester groups can undergo nucleophilic substitution, which allows for the introduction of various functional groups, making it a versatile molecule for modifying polymers for specific applications.

The fundamental structure of EDTA is a template for designing novel chelating polymers. Researchers have synthesized monomers that mimic EDTA's structure to produce polymers with controlled architectures and high metal affinity. A notable example involves the synthesis of a new monomer that mimics ethylenediaminetetraacetic acid, which was then polymerized using reversible addition–fragmentation chain-transfer (RAFT) to create well-defined homopolymers and block copolymers. rsc.org After deprotection of the carboxylic acid groups, these polymers demonstrated efficient complexation of Zr(IV) in aqueous solutions, forming stable nanostructures suitable for potential diagnostic applications. rsc.org

Another approach involves modifying existing polymers. For example, EDTA-cross-linked chitosan-carboxymethyl cellulose films have been synthesized and evaluated as adsorbents for divalent copper ions. The cross-linking with EDTA not only provided physical stability in acidic environments but also introduced active chelating sites, enhancing the material's adsorption capacity. scispace.com The performance of such systems is often pH-dependent, as demonstrated in the table below.

| pH | Adsorption Capacity (mg/g) |

|---|---|

| 3 | - |

| 4 | - |

| 5 | 24.7 |

| 6 | - (Capacity declined) |

Note: The decline in adsorption capacity at pH 6 was attributed to the precipitation of Cu(OH)2. scispace.com

Surface Modification and Functionalization for Research Platforms

This compound is an important reagent for the surface modification of inorganic substrates, creating research platforms for metal ion detection, separation, and catalysis. The ester form is particularly useful for grafting the molecule onto a surface via reactions that are followed by hydrolysis to expose the active chelating acid groups.

A key example is the functionalization of silica (B1680970) gel. researchgate.net A porous, solid ethylenediaminetriacetic acid functionalised silica-gel (S-EDTA) was prepared by first reacting an amino-functionalized silane (B1218182) with ethyl chloroacetate (B1199739) to form the ester, which was then co-polymerized with tetraethylorthosilicate. researchgate.net The resulting ethylenediaminetriethylacetate functionalised silica-gel (S-EDTEA) is a direct precursor where the ester groups are subsequently hydrolyzed to yield the final chelating material (S-EDTA). researchgate.netresearchgate.net This modified silica showed a high potential for extracting metal ions like Co(II), Ni(II), and Cu(II) from aqueous samples. researchgate.net In another study, the surface of nano-Fe₃O₄ particles was modified with EDTA, which significantly enhanced the activation of H₂O₂ for the degradation of organic pollutants by improving the Fe³⁺/Fe²⁺ recycling on the nanoparticle surface. rsc.org

Development of Hybrid Organic-Inorganic Materials for Specific Research Goals

The combination of organic chelating agents like this compound with inorganic materials leads to the creation of hybrid organic-inorganic composites with synergistic properties. These materials merge the structural stability and high surface area of inorganic frameworks with the functional specificity of organic molecules.

The previously mentioned ethylenediaminetriacetic acid functionalised silica-gel (S-EDTA), prepared from its ester precursor (S-EDTEA), is a prime example of a hybrid organic-inorganic material. researchgate.net The inorganic silica network provides a robust, porous support, while the covalently bonded EDTA moieties offer selective metal-binding capabilities. researchgate.net This material was specifically developed for the research goal of pre-concentrating and separating trace metals from water. researchgate.net The saturation sorption capacities for various metal ions highlight its effectiveness.

| Metal Ion | Sorption Capacity (mg/g) |

|---|---|

| Co(II) | 77.6 |

| Ni(II) | 89.1 |

| Cu(II) | 99.4 |

The development of such hybrid materials is a significant area of research, aiming to create tailored adsorbents, catalysts, and sensors by carefully selecting the inorganic support and the organic functional group.

Controlled Release Mechanisms for Metal Ions in In Vitro or Model Systems

While primarily known for sequestering ions, materials functionalized with EDTA derivatives can also be part of systems designed for controlled release. This control is typically achieved by manipulating environmental conditions, such as pH, to trigger the release of a chelated metal ion or the chelating agent itself.

For instance, the binding and release of metal ions from chelating polymers are often reversible and pH-dependent. The functionalized silica-gel (S-EDTA) developed for metal extraction can be regenerated by altering the pH, which constitutes a controlled release of the captured ions. The study showed that while optimal adsorption for Co(II) and Ni(II) occurred at pH 4.5 and 4, respectively, the elution (release) of Cu(II) was achieved using a 0.1 mol L⁻¹ HNO₃ solution (pH = 1). researchgate.net This demonstrates a pH-triggered release mechanism in a model system.

A more direct example of controlled activation can be seen with EDTA-AM (acetoxymethyl ester), a membrane-permeant version of EDTA. medchemexpress.com This ester derivative can passively enter living cells, where intracellular esterases hydrolyze the acetoxymethyl esters. medchemexpress.com This process releases the active EDTA ligand inside the cell, where it can then bind to and sequester metal ions. medchemexpress.com This represents a controlled release of the chelating agent's function within a specific biological environment, driven by an enzymatic trigger.

Role in Catalysis Research and Reaction Engineering

EDTA-Triethyl Ester as a Ligand in Homogeneous and Heterogeneous Catalysis.rsc.orgacs.orgnih.gov

This compound, with its multiple coordination sites, serves as a versatile ligand in both homogeneous and heterogeneous catalysis. Its ester groups enhance solubility in organic solvents, making it adaptable for various reaction media. smolecule.com In heterogeneous systems, it can be anchored to solid supports, combining the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous catalysts. rsc.org

Palladium-Based Catalytic Systems and Mechanisms.rsc.org

In palladium-catalyzed reactions, EDTA and its derivatives are utilized to create stable and efficient catalytic systems. For instance, a novel supramolecular Pd(II) catalyst supported on chitosan (B1678972) grafted with L-asparagine and an EDTA linker (Pd@ASP–EDTA–CS) has been developed for the Heck cross-coupling reaction. rsc.org This heterogeneous catalyst demonstrates high activity and stability, facilitating the synthesis of cinnamic acid derivatives from various aryl halides. rsc.org

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, involves a catalytic cycle of oxidative addition, transmetallation (in the case of Suzuki), migratory insertion, and reductive elimination. lumenlearning.com The EDTA-derived ligand can influence the stability and reactivity of the palladium center throughout this cycle.

Table 1: Palladium-Catalyzed Heck Cross-Coupling Reaction using Pd@ASP–EDTA–CS Catalyst rsc.org

| Entry | Aryl Halide | Acrylate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Iodobenzene | Ethyl acrylate | Ethyl cinnamate | 98 |

| 2 | Bromobenzene | Methyl acrylate | Methyl cinnamate | 95 |

This table illustrates the effectiveness of a palladium catalyst featuring an EDTA-derived ligand in the Heck cross-coupling reaction, showcasing high yields for various substrates. rsc.org

Iron-Based Catalytic Systems and Redox Chemistry.scispace.com

Iron-based catalysts are gaining attention as a more sustainable alternative to precious metal catalysts. nih.gov In this context, EDTA and its derivatives can act as supporting ligands for iron complexes, modulating their redox properties and catalytic activity. For example, iron catalysts supported by amine-bis(phenolate) ligands, which share structural motifs with EDTA, have been used in chemoselective nitro reduction reactions. researchgate.net The redox chemistry of the iron center is crucial, and the ligand environment provided by EDTA-like structures can stabilize different oxidation states of iron, facilitating electron transfer processes inherent to these catalytic cycles. nih.govrsc.org

Research has shown that iron-catalyzed cross-coupling reactions of redox-active esters with organometallic reagents proceed via single electron transfer mechanisms. nih.gov The stability of the FeNxCy moieties, similar to the coordination environment EDTA could provide, is critical for catalyst durability, although the carbon support can be susceptible to oxidation. rsc.org

Mechanistic Insights into Catalytic Cycles and Intermediate Formation.rsc.orgacs.org

The study of catalytic cycles provides a deeper understanding of reaction mechanisms and the role of ligands like this compound. In palladium catalysis, the ligand can influence the rate of oxidative addition, the stability of the resulting Pd(II) intermediate, and the facility of the subsequent steps. nih.govlumenlearning.com For instance, in the Heck reaction, the catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of an olefin and subsequent β-hydride elimination to yield the product and regenerate the catalyst. lumenlearning.com The chelation of the palladium ion by the EDTA-derived ligand can prevent catalyst deactivation and aggregation. rsc.org

Metal-Free Catalysis Mediated by this compound Derivatives.researchgate.netdiva-portal.org

While often used in conjunction with metals, derivatives of EDTA have also found application in metal-free catalysis. rsc.org In these systems, the molecule acts as an organocatalyst, often facilitating reactions through hydrogen bonding or by acting as a proton shuttle. researchgate.net For example, EDTA has been used to catalyze the N-formylation of amines and the synthesis of 3,4-dihydroquinoxalin-2-amine (B11920997) derivatives. researchgate.netresearchgate.net

The catalytic activity of EDTA in these reactions is attributed to its ability to activate substrates through proton transfer. researchgate.net The ester groups in this compound could be modified to introduce other functional groups, expanding the range of its applications in metal-free catalysis. researchgate.net The development of metal-free catalysts is a key area of green chemistry, aiming to avoid the cost and toxicity associated with metal catalysts. eurekalert.org

Influence on Reaction Selectivity and Efficiency in Model Reactions.rsc.org

The structure of the this compound ligand can significantly influence the selectivity and efficiency of catalytic reactions. mdpi.com In palladium-catalyzed reactions, the denticity and steric bulk of the ligand can control the coordination environment around the metal center, thereby directing the regioselectivity and stereoselectivity of the reaction. For instance, in the Heck reaction, the choice of ligand can influence the E/Z selectivity of the resulting alkene. rsc.org

The efficiency of a catalyst is often measured by its turnover number (TON) and turnover frequency (TOF). In a study using a Pd@ASP–EDTA–CS catalyst for the Heck reaction, high yields were achieved with a low catalyst loading, indicating high efficiency. rsc.org The ability of the EDTA-derived ligand to stabilize the palladium nanoparticles prevents leaching and deactivation, contributing to the catalyst's high efficiency and reusability. rsc.org

Table 2: Effect of Ligand on a Model Suzuki Coupling Reaction

| Ligand | Catalyst System | Yield (%) | Selectivity |

|---|---|---|---|

| Triphenylphosphine | Pd(PPh3)4 | 85 | Good |

| EDTA-derived ligand | Pd@support-EDTA | 95 | Excellent |

This hypothetical data illustrates how an EDTA-derived ligand could enhance both the yield and selectivity in a Suzuki coupling reaction compared to a common phosphine (B1218219) ligand or a ligand-free system, based on the principles of improved catalyst stability and controlled coordination.

Design of Recyclable Catalytic Systems for Sustainable Chemistry Research.rsc.org

A major focus in modern catalysis research is the development of sustainable processes, which includes the ability to recycle and reuse catalysts. rsc.org this compound and its derivatives are well-suited for the design of recyclable catalytic systems. By immobilizing the EDTA-ligated metal complex onto a solid support, such as silica (B1680970), chitosan, or a polymer resin, the catalyst can be easily separated from the reaction mixture by filtration. rsc.orgacs.orgresearchgate.net

The Pd@ASP–EDTA–CS catalyst, for example, was shown to be reusable for at least five cycles without a significant loss in its catalytic activity. rsc.org This high reusability is attributed to the strong chelation of the palladium by the EDTA linker, which prevents metal leaching. rsc.org The development of such robust and recyclable catalysts is crucial for reducing waste and improving the economic and environmental viability of chemical processes. thieme-connect.de

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of EDTA-triethyl ester, providing detailed information about its atomic and molecular structure, functional groups, and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound.

¹H NMR: Proton NMR provides detailed information on the hydrogen atoms within the molecule. For this compound, specific chemical shifts and coupling patterns confirm the arrangement of the ethyl and acetate (B1210297) groups. A study detailing the synthesis of this compound reported its ¹H NMR spectral data in deuterium (B1214612) oxide (D₂O). oup.com The complex pattern arises from the protons of the three ethyl ester groups and the backbone of the EDTA molecule. oup.com

| Chemical Shift (δ, ppm) | Multiplicity | Integration (No. of Protons) | Assignment |

|---|---|---|---|

| 1.26 | Triplet (t) | 6H | Methyl protons (-CH₃) of two ethyl groups |

| 1.28 | Triplet (t) | 3H | Methyl protons (-CH₃) of the third ethyl group |

| 3.03 | Broad triplet (bt) | 2H | Methylene (B1212753) protons (-CH₂-) of the ethylenediamine (B42938) backbone |

| 3.22 | Broad triplet (bt) | 2H | Methylene protons (-CH₂-) of the ethylenediamine backbone |

| 3.61 | Singlet (s) | 4H | Methylene protons (-CH₂COO-) of two acetate arms |

| 3.70 | Singlet (s) | 2H | Methylene protons (-CH₂COO-) of a third acetate arm |

| 4.06 | Singlet (s) | 2H | Methylene protons (-CH₂COOH) of the free acid arm |

| 4.19 | Quartet (q) | 4H | Methylene protons (-OCH₂-) of two ethyl groups |

| 4.27 | Quartet (q) | 2H | Methylene protons (-OCH₂-) of the third ethyl group |

Table 1. ¹H NMR Spectral Data for this compound in D₂O at pH 7.0. oup.com

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data for the carbon skeleton. While specific data for pure this compound is not widely published, analysis of a related functionalized system, ethylenediaminetriethylacetate on a silica-gel support (S-EDTEA), provides valuable insight into the expected chemical shifts. researchgate.net The signals corresponding to the methylene carbons of the backbone, the acetate arms, and the carbonyl groups are distinctly identifiable. researchgate.netlibretexts.orgsavemyexams.com Carbonyl carbons in esters typically appear far downfield, in the 160-180 ppm range. organicchemistrydata.orgoregonstate.edu

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 9.7, 20.0, 37.3 | Propyl chain methylene carbons linking to silica (B1680970) (C1, C2, C3) |

| 57.4 | Methylene carbons of the EDTA backbone and acetate arms (C4) |

| 164.0 | Carbonyl carbons of the ester groups (C5) |

Table 2. ¹³C NMR Spectral Data for an immobilised ethylenediaminetriethylacetate silica-gel ligand system (S-EDTEA). researchgate.net

Mass spectrometry is indispensable for determining the molecular weight and fragmentation pattern of a compound, confirming its identity. For EDTA and its derivatives, derivatization into more volatile esters is a common strategy to improve MS analysis, particularly for GC-MS. researchgate.nethumanjournals.com

| m/z (Mass-to-Charge Ratio) | Assignment/Interpretation |

|---|---|

| 348 | Molecular Ion (M•+) |

| 289 | Fragment from loss of a methyl ester group [-COOCH₃] |

| 188 | Fragment from loss of an N-(CH₂COOCH₃)₂ group |

| 174 | Fragment corresponding to the loss of CH₂N-(CH₂COOCH₃)₂; often the base peak. |

Table 3. Key Mass Spectrometry Fragmentation Data for EDTA-tetramethyl ester, a common derivative for the analysis of EDTA. researchgate.net

Hyphenated techniques like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offer enhanced sensitivity and specificity. mdpi.comresearchgate.net Methods developed for EDTA methyl ester derivatives demonstrate the power of this approach, enabling quantitation at very low levels (limit of quantitation of 0.1 µM). researchgate.netresearchgate.net Such methods typically involve collision-induced dissociation (CID) to generate specific fragment ions for monitoring, which greatly improves selectivity. researchgate.netnih.gov

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of an EDTA ester is characterized by specific absorption bands that confirm its structure. Analysis of an ethylenediaminetriethylacetate functionalised silica-gel (S-EDTEA) shows the key vibrational modes. researchgate.net The most prominent bands include the C=O stretching vibration of the ester groups, which is a strong indicator of successful esterification. researchgate.netsmolecule.com

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3368 | N-H stretching (from the secondary amine in the backbone) |

| 2940 | C-H stretching (from alkyl chains) |

| 1743 | C=O stretching (characteristic of the ester functional group) |

Table 4. Key FTIR Absorption Bands for Ethylenediaminetriethylacetate Functionalised Silica-Gel (S-EDTEA). researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. libretexts.org While specific Raman spectra for pure this compound are not widely documented, the analysis of related compounds is informative. Studies on EDTA complexes show characteristic metal-nitrogen stretching bands in the 400-600 cm⁻¹ region. rsc.orgresearchgate.net For the ester itself, the characteristic C=O ester band would be expected around 1740 cm⁻¹, similar to what is observed in the Raman spectra of other organic esters like those found in biofuels. researchgate.net

Chromatographic Separation and Detection Methods

Chromatography is essential for separating this compound from complex mixtures and for its quantification. Both liquid and gas chromatography are employed, often after a derivatization step.

HPLC is a versatile technique for the analysis of EDTA and its derivatives. Due to the low UV absorbance of these compounds, analysis often requires either post-column complexation with a metal ion to form a UV-active complex or the use of a universal detector like a mass spectrometer. nih.gov

For EDTA esters, Reverse-Phase HPLC (RP-HPLC) is commonly used. A well-documented method for the analysis of the related EDTA-methyl ester utilizes a C18 column coupled with mass spectrometry (LC-MS). researchgate.netresearchgate.net This approach allows for robust separation and highly sensitive detection.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Symmetry® Column, 2.1 x 100 mm, 3.5 µm particle size) |

| Mobile Phase A | Water/Formic Acid (100/0.1, v/v) |

| Mobile Phase B | Acetonitrile/Formic Acid (100/0.1, v/v) |

| Flow Rate | 250 µL/min |

| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS) |

Table 5. Example HPLC Conditions for the Analysis of EDTA-methyl ester. researchgate.net

Gas chromatography requires the analyte to be volatile and thermally stable. EDTA itself is not suitable for GC analysis, but its ester derivatives, including the ethyl esters, are sufficiently volatile. humanjournals.com This makes GC a powerful tool for the quantification of EDTA after an esterification step. humanjournals.comresearchgate.net

The analysis is typically performed on a capillary column with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.netresearchgate.net The latter provides definitive identification through the resulting mass spectrum. Research has shown the successful separation of EDTA ethyl esters from other related complexing agents. researchgate.net

| Parameter | Condition |

|---|---|

| Derivatization | Required; conversion to ethyl (or other alkyl) esters using acidified alcohol. |

| Column | Fused silica capillary column (e.g., 8-12 m length). internationaloliveoil.org |

| Injection | Direct, on-column injection is often preferred. internationaloliveoil.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS). researchgate.netresearchgate.net |

| Carrier Gas | Hydrogen or Helium. internationaloliveoil.org |

Table 6. General Gas Chromatography (GC) Parameters for the Analysis of EDTA Esters.

Supercritical Fluid Chromatography (SFC) for Metal Complexes

Supercritical Fluid Chromatography (SFC) is an advanced analytical technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide (CO₂). mdpi.com This method is gaining attention for its high efficiency, speed, and reduced environmental impact compared to traditional liquid chromatography. mdpi.comresearchgate.net A novel application of this technology is the analysis of metal ions after complexation with chelating agents like EDTA. nih.gov

Recent research has demonstrated the first successful use of ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) for the analysis of metal-EDTA complexes. nih.gov This approach provides a rapid and reliable method for separating and quantifying various metal ions. nih.gov In the study, metal complexes with EDTA were prepared by simply adding EDTA to a solution containing the metal ions, avoiding the need for laborious synthesis and isolation of solid complexes. nih.gov The developed UHPSFC-MS/MS methods were capable of efficiently separating EDTA complexes of numerous metals, including Cu, Co, Cr, Fe, Al, Mn, Zn, Ni, Bi, and Pb, with total cycle times as short as 3 minutes. nih.gov This technique presents a significant green alternative to conventional chromatographic methods for metal ion analysis. nih.gov

The table below summarizes the conditions for a developed UHPSFC-MS/MS method for metal-EDTA complex analysis.

| Parameter | Condition |

|---|---|

| Instrument | UHPSFC-MS/MS |

| Ligand | EDTA |

| Analytes | Complexes of Cu, Co, Cr, Fe, Al, Mn, Zn, Ni, Bi, Pb |

| Total Cycle Time | 3 minutes |

| Significance | Fast, reliable, and green alternative for metal ion analysis |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a form that is better suited for a specific analytical method, enhancing detectability, improving chromatographic performance, or increasing volatility. spectroscopyonline.com For a polar, non-volatile compound like EDTA, derivatization is often essential, particularly for methods like Gas Chromatography (GC). humanjournals.com To make EDTA and its analogues volatile enough for GC analysis, they are commonly converted into their more volatile ester forms, such as methyl, ethyl, propyl, or butyl esters. humanjournals.comresearchgate.net Esterification of EDTA's carboxylic acid groups reduces polarity and allows the compound to be analyzed by GC-MS. humanjournals.comjst.go.jp

One prominent derivatization strategy involves esterification using boron trifluoride-methanol (MeOH-BF₃) to convert EDTA into its methyl ester (Me-EDTA). nih.govacs.orgresearchgate.net This conversion significantly improves chromatographic retention, peak shape, and sensitivity for analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-QqQ-MS/MS) in positive ion mode. nih.govacs.org The process is robust and not affected by high concentrations of metals or salts, which can interfere with methods based on metal complexation. nih.govacs.org While this specific research focused on methyl esters, the principle applies to the formation of other esters, including the triethyl ester. The esterification of EDTA in a hot acidic medium can, however, lead to the formation of impurities, requiring careful method development to ensure the preparation of pure esters. researchgate.net

Another derivatization approach involves complexation with a metal ion to form a species that can be easily detected by UV-Vis spectrophotometry. Ferric chloride (FeCl₃) is often used as a pre-column derivatizing reagent, forming a stable Fe(III)-EDTA complex that absorbs strongly in the UV spectrum, enabling quantification via HPLC-UV. researchgate.netnih.gov

| Strategy | Reagent(s) | Purpose | Analytical Method | Reference |

|---|---|---|---|---|

| Esterification | Boron Trifluoride-Methanol (MeOH-BF₃) | Improves chromatographic performance and MS sensitivity. | UHPLC-QqQ-MS/MS | nih.gov, acs.org, researchgate.net |

| Esterification | Acidic Alcohol (e.g., Ethanolic HCl) | Increases volatility. | Gas Chromatography (GC) | humanjournals.com, researchgate.net |

| Complexation | Ferric Chloride (FeCl₃) | Forms a UV-detectable complex. | HPLC-UV | researchgate.net, nih.gov |

Electrochemical and Potentiometric Methods for Complexation Studies

Electrochemical methods, particularly potentiometric titration, are powerful tools for studying the complexation of metal ions with ligands like EDTA. axispharm.com Potentiometric titration determines the endpoint of a titration by measuring changes in the electrical potential of a solution. axispharm.com This technique is highly accurate and is especially useful for coordination titrations involving metal ions. axispharm.com

In this context, a solution containing a metal ion is titrated with a standard solution of EDTA. metrohm.com An ion-selective electrode (ISE), which is sensitive to the concentration of the metal ion being analyzed, is used as an indicator electrode. nih.govresearchgate.net As EDTA is added, it forms a stable complex with the free metal ions in the solution. This complexation causes a sharp change in the concentration of the free metal ion at the equivalence point, which is detected as a sudden change in the potential measured by the ISE. nih.govresearchgate.net

This method has been successfully applied to determine the concentration of various metal ions. For example, a strontium-selective sensor has been used as an indicator electrode for the potentiometric titration of Sr²⁺ with EDTA. nih.gov Similarly, Fe(III)-selective electrodes have been employed to titrate Fe³⁺ ions with EDTA. researchgate.net The technique is also routinely used for the analysis of calcium and magnesium in water samples. metrohm.comtandfonline.com The resulting titration curve provides quantitative information about the stoichiometry and stability of the metal-EDTA complex. nih.govresearchgate.net

| Metal Ion Analyte | Titrant | Indicator Electrode Type | Reference |

|---|---|---|---|

| Sr²⁺ | EDTA | Strontium Ion-Selective Electrode | nih.gov |

| Fe³⁺ | EDTA | Fe(III) Ion-Selective Electrode | researchgate.net |

| Ca²⁺, Mg²⁺ | EDTA | Potentiometric Electronic Tongue (array of ISEs) | tandfonline.com |

| Al³⁺, Mg²⁺ | EDTA (via back-titration) | Copper Ion-Selective Electrode | metrohm.com |

Theoretical and Computational Chemistry Studies of Edta Triethyl Ester

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods are used to approximate the solutions to the Schrödinger equation for a given molecule.

Molecular Orbital (MO) analysis, a direct output of these calculations, describes the energy levels and shapes of the orbitals. For EDTA-triethyl ester, this analysis would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. Analysis can also reveal the nature of bonding within the molecule, such as σ and π interactions. nih.gov

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | 1.8 | Second lowest unoccupied molecular orbital |

| LUMO | 0.5 | Primarily located on the ester carbonyl groups |

| HOMO | -6.2 | Primarily located on the nitrogen lone pairs |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Density Functional Theory (DFT) for Reactivity and Interaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying larger molecules like this compound.

DFT calculations can be used to predict various reactivity descriptors. mdpi.com For example, the global electrophilicity index can suggest how the molecule will react with nucleophiles. peerj.com By mapping the electrostatic potential onto the electron density surface, researchers can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack. nih.gov DFT is also instrumental in studying interaction mechanisms, such as how this compound might coordinate with metal ions or participate in hydrogen bonding. researchgate.net

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. rsc.org This technique is invaluable for understanding the behavior of this compound in different environments, particularly in solution.

By simulating the molecule surrounded by solvent molecules (e.g., water), MD can reveal detailed information about the solvation shell, including the number and orientation of solvent molecules around different parts of the ester. researchgate.net This is crucial for understanding its solubility and transport properties. MD simulations also elucidate intermolecular interactions, such as how multiple this compound molecules might aggregate or interact with other solutes in the solution. researchgate.net Coarse-grained MD simulations can be used to model larger systems and longer timescales, providing insights into the assembly of nanoparticles or micelles. nih.gov

Computational Prediction of Spectroscopic Properties and Conformational Landscapes

Computational methods can predict various spectroscopic properties, which is essential for interpreting experimental data and confirming molecular structures. jstar-research.com For this compound, calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Comparing these predicted spectra with experimental ones helps validate the computed structure. researchgate.net

This compound is a flexible molecule with multiple rotatable bonds. This flexibility results in a complex conformational landscape with many possible low-energy structures (conformers). Computational methods can explore this landscape by systematically rotating bonds and calculating the energy of each resulting conformation. This analysis identifies the most stable conformers and the energy barriers between them, providing a comprehensive picture of the molecule's structural dynamics. jstar-research.com

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical methods are essential for modeling chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to obtain experimentally. nih.govresearchgate.net For this compound, these methods could be used to study its hydrolysis (reaction with water) or its synthesis.

By calculating the potential energy surface for a reaction, researchers can identify the lowest-energy pathway from reactants to products. ethz.charxiv.org This involves locating the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate. nih.gov The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict how fast the reaction will proceed. These models can also be used to explore the effects of catalysts or different solvent environments on the reaction pathway. researchgate.net

Environmental Research Perspectives: Mechanistic Insights into Transformation and Interaction

Chemical and Biochemical Degradation Pathways in Model Systems